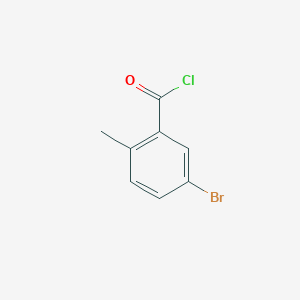

5-Bromo-2-methylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGHNBXDSOKTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624873 | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-41-4 | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl Chloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, and applications of 5-Bromo-2-methylbenzoyl chloride. This key chemical intermediate is notable for its role in the synthesis of complex organic molecules, leveraging the reactivity of its acyl chloride group and the specific substitution pattern on the aromatic ring. We will delve into its fundamental characteristics, reactivity, established synthetic protocols, and critical safety considerations, providing field-proven insights to support laboratory and industrial applications.

Core Chemical and Physical Properties

This compound is a substituted aromatic acyl chloride. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the benzene ring, in conjunction with the highly reactive acyl chloride functional group, defines its chemical behavior. These features make it a versatile building block in organic synthesis.

A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 21900-41-4 | [1] |

| Molecular Formula | C₈H₆BrClO | [1] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Appearance | Not explicitly stated, but similar compounds are typically colorless to yellow liquids or solids. | |

| Boiling Point | 272.613 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.574 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.575 (Predicted) | [2] |

| SMILES | CC1=C(C=C(C=C1)Br)C(=O)Cl | [1] |

| InChIKey | JOGHNBXDSOKTPG-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The primary and most direct method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 5-bromo-2-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The choice of chlorinating agent is often dictated by the desired reaction conditions and the ease of product purification. Thionyl chloride is cost-effective, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. Oxalyl chloride often allows for milder reaction conditions but is more expensive. The reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Nucleophilic Acyl Substitution

The conversion of the carboxylic acid to the acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The catalyst, DMF, reacts with the chlorinating agent to form a Vilsmeier-type intermediate, which is a more potent acylating agent. This intermediate activates the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to attack by the chloride ion.

Caption: Mechanism of nucleophilic acyl substitution on an acyl chloride.

Reactivity and Applications in Drug Development

Acyl chlorides are among the most reactive carboxylic acid derivatives. This compound is a potent electrophile that readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation).

This high reactivity makes it an invaluable intermediate in the pharmaceutical industry. While direct public-domain examples for this compound are sparse, its close analogue, 5-Bromo-2-chloro benzoyl chloride, is a well-documented key intermediate in the synthesis of Dapagliflozin, a potent and selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[3][4] The structural similarity suggests that this compound is likely employed in the synthesis of analogous compounds or other novel therapeutic agents where a 5-bromo-2-methylbenzoyl moiety is required.[5]

Its utility lies in its ability to introduce the bromo-methyl-benzoyl group into a larger molecule, which can be a critical pharmacophore or a precursor for further chemical modifications, such as cross-coupling reactions at the bromine position.

Experimental Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction demonstrates the utility of this compound in constructing more complex molecular architectures like ketones.

Objective: To synthesize (5-bromo-2-methylphenyl)(phenyl)methanone via Friedel-Crafts acylation.

Materials:

-

This compound

-

Benzene (or a suitable derivative)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because the Lewis acid catalyst (AlCl₃) and the acyl chloride starting material react violently with water.[6]

-

Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and capable of being attacked by the electron-rich aromatic ring.

-

Controlled Temperature: The initial reaction is performed at low temperatures (0 °C) to control the exothermic reaction and prevent side reactions.

-

Aqueous Work-up: A quenching step with dilute acid is necessary to destroy the catalyst and hydrolyze the aluminum-ketone complex. The subsequent washes remove unreacted acid and other impurities.

Step-by-Step Methodology:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add benzene (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired ketone.

Caption: Step-by-step workflow for a Friedel-Crafts acylation protocol.

Spectroscopic Data Interpretation

While raw spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of the compound.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show signals corresponding to the aromatic protons and the methyl group protons.

-

Aromatic Region (~7.0-8.0 ppm): Three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methyl Group (~2.4-2.6 ppm): The three protons of the methyl group would appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals for the eight carbon atoms in the molecule.

-

Carbonyl Carbon (~168-172 ppm): The acyl chloride carbonyl carbon is highly deshielded and would appear far downfield.

-

Aromatic Carbons (~120-145 ppm): Six signals corresponding to the six carbons of the benzene ring.

-

Methyl Carbon (~20-25 ppm): The methyl carbon would appear in the upfield aliphatic region.

-

-

IR (Infrared) Spectroscopy: The most prominent feature would be a very strong absorption band characteristic of the carbonyl (C=O) stretch in an acyl chloride.

-

C=O Stretch (~1770-1815 cm⁻¹): This sharp, intense peak is a definitive indicator of the acyl chloride functional group. Its position at a higher wavenumber compared to other carbonyl compounds is due to the electron-withdrawing effect of the chlorine atom.

-

Safety and Handling

This compound, like other benzoyl chlorides, is a hazardous chemical that must be handled with appropriate precautions.[8] It is corrosive, a lachrymator (causes tearing), and reacts with moisture.[9]

-

Handling: Always handle in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, particularly water, alcohols, and bases.[10] The container should be tightly sealed, often under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation from atmospheric moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully by slowly adding it to a stirred solution of sodium bicarbonate or another suitable neutralizing agent before disposal.

References

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-2-chlorobenzoyl Chloride. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

JEGS. (n.d.). B&M 80775: Unimatic Automatic Shifter GM/Ford/Chrysler. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Available at: [Link]

-

Summit Racing. (n.d.). B&M Unimatic Shifters 80775. Available at: [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. NIST WebBook. Available at: [Link]

-

Holley. (n.d.). B&M 80775 B&M Automatic Detent Shifter - Unimatic. Available at: [Link]

-

Penta chemicals. (n.d.). Benzoyl chloride. Available at: [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Available at: [Link]

Sources

- 1. This compound | C8H6BrClO | CID 22328611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. carlroth.com [carlroth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl chloride: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-2-methylbenzoyl chloride. This valuable chemical intermediate is a cornerstone for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. We will delve into its core properties, provide a robust and validated synthetic protocol, explore its characterization, and discuss its strategic applications, grounding all information in established scientific principles.

Core Physicochemical Properties

This compound is a substituted aromatic acyl chloride. Its reactivity is dominated by the electrophilic acyl chloride group and the potential for further modification at the bromine-substituted position on the aromatic ring. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2][4] |

| CAS Number | 21900-41-4 | [1][2][4] |

| Appearance | Likely a solid (based on related compounds) | N/A |

| Boiling Point | 272.6 °C at 760 mmHg | [4] |

| Density | 1.57 g/cm³ | [4] |

| Refractive Index | 1.575 | [4] |

| IUPAC Name | This compound | [2] |

| InChI Key | JOGHNBXDSOKTPG-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 5-Bromo-2-methylbenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a catalytic amount of a base like N,N-dimethylformamide (DMF) or pyridine, leads to the formation of a highly reactive chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, displacing the chlorosulfite group to yield the final acyl chloride product. The use of a catalyst is crucial as it forms a more reactive Vilsmeier-type intermediate with thionyl chloride, accelerating the reaction.

Caption: High-level workflow for the synthesis of this compound.

Validated Laboratory Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and byproducts.

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-methylbenzoic acid (e.g., 21.5 g, 0.1 mol).

-

Solvent Addition: Add an anhydrous, inert solvent such as toluene (100 mL). The solvent prevents side reactions and aids in heat transfer.

-

Reagent Addition: While stirring, carefully add thionyl chloride (e.g., 14.3 g, 8.8 mL, 0.12 mol, 1.2 equivalents) to the suspension. Add a few drops (e.g., 0.5 mL) of N,N-dimethylformamide (DMF) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the starting material is fully consumed, as monitored by Thin-Layer Chromatography (TLC).

-

Purification: Allow the reaction mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. The following spectroscopic signatures are characteristic of this compound.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band in the region of 1770-1815 cm⁻¹ , which is characteristic of the C=O stretch of an aromatic acyl chloride. Additional bands corresponding to C-H stretches of the methyl group and aromatic ring, as well as C=C stretching vibrations of the aromatic ring, will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a singlet for the methyl protons (-CH₃) around 2.4-2.6 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: A signal for the carbonyl carbon (C=O) will be observed downfield, typically around 168-172 ppm. The methyl carbon will appear upfield (~20 ppm), along with six distinct signals for the aromatic carbons, including the carbon attached to bromine which will be shifted due to the halogen's electronic effect.

-

-

Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion peak cluster. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern (M, M+2, M+4) will be observed, providing definitive evidence of the compound's elemental composition.

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block. Its bifunctional nature—a reactive acyl chloride and a modifiable aromatic bromide—makes it highly valuable.

-

Acylation Reactions: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and phenols to form amides and esters, respectively. This is a fundamental step in building the core structures of many drug candidates.

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse aryl, alkyl, or alkyne substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Sources

Introduction: The Strategic Importance of 5-Bromo-2-methylbenzoyl chloride

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methylbenzoyl chloride

In the landscape of modern synthetic chemistry, this compound stands out as a pivotal intermediate. Its utility is most pronounced in the fields of pharmaceutical and agrochemical development, where precise molecular architecture is paramount. The compound's structure, featuring a reactive acyl chloride group ortho to a methyl substituent and a bromine atom at the 5-position, offers a unique combination of steric and electronic properties. This arrangement makes it an ideal precursor for constructing complex molecular frameworks. The parent compound, 5-Bromo-2-methylbenzoic acid, is itself a versatile building block used in the synthesis of anti-inflammatory agents and other biologically active molecules.[1][2] The conversion to the highly reactive acyl chloride significantly broadens its synthetic potential, enabling efficient acylation reactions.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a field-proven methodology for the synthesis of this compound from its carboxylic acid precursor. We will delve into the causality behind procedural choices, present a robust, self-validating protocol, and outline the essential analytical techniques for structural confirmation and purity assessment.

Part 1: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. While several reagents can effect this change, including oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is frequently the reagent of choice for its efficacy and the convenient nature of its byproducts.[3][4]

Causality of Reagent Selection: Why Thionyl Chloride?

The selection of thionyl chloride is a strategic decision rooted in reaction efficiency and product purification. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4][5]

-

Gaseous Byproducts: Both SO₂ and HCl are gases at ambient temperature, which allows them to be easily removed from the reaction mixture, often driven off by gentle heating or vacuum. This simplifies the work-up process significantly compared to reagents like PCl₅, which yields solid phosphorus oxychloride (POCl₃) that must be separated by distillation.[4]

-

Reaction Conditions: The reaction typically proceeds under mild conditions, often requiring only gentle reflux, which helps to minimize side reactions and decomposition of sensitive substrates.[6]

The Underlying Mechanism

The conversion of 5-bromo-2-methylbenzoic acid to its acyl chloride via thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[8]

-

Formation of a Chlorosulfite Intermediate: This initial attack, followed by the expulsion of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[7][8]

-

Nucleophilic Attack by Chloride: The chloride ion, liberated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable leaving groups—gaseous sulfur dioxide and a chloride ion which abstracts the proton to form HCl—yielding the final this compound product.[5]

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety First: Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10][11] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene), a lab coat, and chemical splash goggles with a face shield, is mandatory.[9][12] All glassware must be scrupulously dried to prevent violent reactions and hydrolysis of the product.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried or flame-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous atmosphere. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Charging the Flask: To the round-bottom flask, add 5-bromo-2-methylbenzoic acid (1.0 eq).

-

Reagent Addition: Cautiously add an excess of thionyl chloride (typically 2-4 equivalents, it can also be used as the solvent) to the flask via an addition funnel.[6] The reaction may be exothermic.

-

Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76°C) and maintain for 2-4 hours.[6][13] The reaction is often considered complete when the evolution of gases ceases.

-

Work-up and Purification:

Part 2: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO | [16][17][18] |

| Molecular Weight | 233.49 g/mol | [16][17] |

| Appearance | Colorless to pale yellow liquid or solid | [16] |

| Boiling Point | 272.6°C at 760 mmHg (Predicted) | [16] |

| Refractive Index | ~1.575 | [16] |

Spectroscopic Validation

Spectroscopic data provides an unambiguous fingerprint of the molecular structure.

| Technique | Expected Observations |

| IR Spectroscopy | C=O Stretch (Acyl Chloride): A very strong and sharp absorption band around 1790-1810 cm⁻¹. This is the primary diagnostic peak, shifted to a higher wavenumber compared to the starting carboxylic acid (~1700 cm⁻¹). Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A band in the 600-800 cm⁻¹ region. |

| ¹H NMR | Aromatic Protons (3H): Signals expected in the aromatic region (~7.5-8.0 ppm). The precise chemical shifts and splitting patterns (doublets, doublets of doublets) will depend on the coupling between the three aromatic protons. Methyl Protons (3H): A singlet around 2.4-2.6 ppm. The downfield shift is due to the proximity of the electron-withdrawing aromatic ring. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region of ~168-172 ppm. Aromatic Carbons (6C): Six distinct signals in the ~125-145 ppm range. The carbon attached to bromine (C-Br) and the carbon attached to the acyl chloride group will have characteristic shifts. Methyl Carbon (CH₃): A signal in the aliphatic region, typically around 20-22 ppm. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): A characteristic cluster of peaks due to the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in prominent peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, confirming the presence of one bromine and one chlorine atom. Fragmentation: A prominent fragment corresponding to the loss of the chlorine atom ([M-Cl]⁺) is expected. |

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of this compound. The conversion of 5-bromo-2-methylbenzoic acid using thionyl chloride is an efficient and scalable method, yielding a high-purity product after vacuum distillation. The detailed mechanistic insights and step-by-step protocols serve as a practical resource for laboratory execution. Rigorous characterization using the described spectroscopic techniques is a non-negotiable step to validate the structural integrity and purity of this valuable synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from Chemistry Steps. [Link]

-

LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

-

Standard Operating Procedures for. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]

-

LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). N-(5-bromo-2-isobutoxybenzyl)-2-methyl-2-propanaminium chloride - 1H NMR. [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nj.gov [nj.gov]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. lanxess.com [lanxess.com]

- 12. drexel.edu [drexel.edu]

- 13. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. echemi.com [echemi.com]

- 17. This compound | C8H6BrClO | CID 22328611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 5-Bromo-2-methylbenzoyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 5-Bromo-2-methylbenzoyl chloride, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. We will delve into its chemical identity, properties, synthesis methodologies, and significant applications, offering insights grounded in established scientific principles and practical laboratory experience.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is fundamental to successful research and development. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: this compound.

This name is derived from the parent benzoic acid structure. The "benzoyl chloride" indicates the presence of a -COCl group, which replaces the -OH of a carboxylic acid. The benzene ring is substituted at position 5 with a bromine atom and at position 2 with a methyl group.

Synonyms and Identifiers

In practice, a compound is often referred to by various synonyms and registered under unique identifiers across different databases and commercial catalogs. Understanding these is crucial for effective literature and database searches.

| Identifier Type | Value |

| CAS Number | 56963-39-0 |

| PubChem CID | 230752 |

| EC Number | 260-471-1 |

| Beilstein Registry Number | 3636657 |

| MDL Number | MFCD00000632 |

| Common Synonyms | 2-Methyl-5-bromobenzoyl chloride |

| Benzoyl chloride, 5-bromo-2-methyl- |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. As an acyl chloride, it is a reactive compound, particularly sensitive to moisture.

| Property | Value | Source |

| Molecular Formula | C8H6BrClO | PubChem |

| Molecular Weight | 233.49 g/mol | PubChem |

| Appearance | White to light yellow crystalline powder or solid | Sigma-Aldrich |

| Boiling Point | 128-130 °C at 12 mmHg | Sigma-Aldrich |

| Melting Point | 37-40 °C (lit.) | Sigma-Aldrich |

| Density | 1.631 g/cm³ | PubChem |

| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, and toluene. | General knowledge for acyl chlorides |

Note on Handling and Storage: Due to its reactivity with water, this compound should be handled under anhydrous conditions, for instance, in a glove box or under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols and amines.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the chlorination of 5-bromo-2-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred chlorinating agent due to the clean reaction byproducts (SO₂ and HCl), which are gaseous and easily removed.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a highly reactive acylium ion intermediate. The chloride ion then attacks the acylium ion to yield the final product, this compound. The use of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can accelerate the reaction by forming a more reactive intermediate.

Experimental Protocol: Synthesis from 5-bromo-2-methylbenzoic acid

Materials:

-

5-bromo-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another suitable inert solvent like dichloromethane)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging the Flask: To the flask, add 5-bromo-2-methylbenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

-

Reagent Addition: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the slurry at room temperature with stirring. A few drops of anhydrous DMF can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to light-yellow liquid or a low-melting solid.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily utilized in the construction of more complex molecules. Its utility stems from the presence of three key functional groups: the reactive acyl chloride, the bromine atom, and the methyl group, which can all be manipulated in subsequent synthetic steps.

Pharmaceutical Applications

A significant application of this compound is in the synthesis of pharmaceuticals. For instance, it is a key intermediate in the preparation of certain selective androgen receptor modulators (SARMs) and other biologically active compounds. The acyl chloride group readily reacts with amines and alcohols to form amides and esters, respectively, which are common functional groups in drug molecules.

Agrochemical Applications

In the agrochemical industry, this compound can be used in the synthesis of novel pesticides and herbicides. The bromo- and methyl-substituted phenyl ring can be a key pharmacophore for activity against specific biological targets in pests or weeds.

Material Science

Derivatives of this compound can also find applications in material science, for example, in the synthesis of specialty polymers or liquid crystals, where the rigid, substituted aromatic core can impart desirable properties.

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and the reactivity of its functional groups make it a crucial building block in the development of a wide range of commercially important products, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, handling requirements, and reaction chemistry is essential for its safe and effective use in research and manufacturing.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Introduction: The Profile of a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-methylbenzoyl Chloride with Nucleophiles

This compound is a bifunctional electrophilic reagent of significant interest to researchers and process chemists, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a highly reactive acyl chloride group and a modifiable aryl bromide, makes it a valuable intermediate for constructing complex molecular architectures.

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its substituents. The acyl chloride is the primary site for nucleophilic attack, leading to the formation of amides, esters, and ketones. Concurrently, the carbon-bromine bond offers a handle for palladium-catalyzed cross-coupling reactions, enabling further molecular diversification. This guide provides a detailed exploration of the reactivity of this compound, offering field-proven insights and validated protocols for its application in organic synthesis.

Chemical and Physical Properties: [1][2]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClO |

| Molecular Weight | 233.49 g/mol |

| Appearance | Solid |

| CAS Number | 21900-41-4 |

| Boiling Point | 272.6 °C at 760 mmHg |

| Density | 1.574 g/cm³ |

Part 1: Core Principles of Reactivity

The reactivity of this compound is centered on the electrophilicity of the carbonyl carbon. The primary reaction pathway is nucleophilic acyl substitution, which proceeds via a two-step addition-elimination mechanism.[3][4]

Mechanism: The Addition-Elimination Pathway

-

Nucleophilic Addition: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[3] This step is typically the rate-determining step of the reaction.[3][4]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl π bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[5]

Caption: General mechanism of nucleophilic acyl substitution.

Substituent Effects on Reactivity

The electronic and steric nature of the substituents on the aromatic ring significantly influences the rate of nucleophilic attack.[6][7]

-

Electronic Effects:

-

5-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Br bond and withdraws electron density from the aromatic ring. This effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] While it also has a weak electron-donating resonance effect (+M), the inductive effect is generally dominant in influencing the reactivity of the acyl chloride group.

-

2-Methyl Group: The methyl group is electron-donating through an inductive effect (+I). This effect slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate compared to an unsubstituted benzoyl chloride.

-

-

Steric Effects:

-

The ortho-methyl group introduces steric hindrance around the carbonyl center.[3] This bulkiness can impede the approach of large or sterically demanding nucleophiles, potentially lowering reaction rates and yields.[8] The choice of nucleophile and reaction conditions must account for this steric factor.

-

Part 2: Reactions with Common Nucleophiles

The versatility of this compound is demonstrated by its reactions with a wide range of nucleophiles.

A. Reaction with Amines: Amide Synthesis

The reaction with primary and secondary amines is a robust and widely used method for forming stable amide bonds.[][10] This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]

Mechanism: The lone pair of the amine nitrogen attacks the carbonyl carbon, proceeding through the addition-elimination pathway to form the N-substituted amide.[12]

Experimental Protocol: Synthesis of N-Benzyl-5-bromo-2-methylbenzamide [12][13]

-

Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath to manage the exothermic nature of the reaction.

-

Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Caption: Workflow for a typical amidation reaction.

B. Reaction with Alcohols: Ester Synthesis

Esterification occurs when this compound reacts with an alcohol.[11] Similar to amidation, a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the generated HCl.[14]

Mechanism: The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon to yield the corresponding ester.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate [14][15]

-

Preparation: To a dry flask under an inert atmosphere, add methanol (1.2 eq.) and pyridine (1.2 eq.) to an anhydrous solvent like THF or DCM.

-

Cooling: Cool the mixture to 0 °C.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for completion by TLC.

-

Workup: Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove pyridine, followed by saturated sodium bicarbonate and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. Purify the crude ester by column chromatography.

C. Reaction with Organometallic Reagents: Ketone and Alcohol Synthesis

The reaction of acyl chlorides with organometallic reagents provides access to ketones or tertiary alcohols, depending on the reagent's reactivity.[16][17]

1. Ketone Synthesis with Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that are less reactive than Grignard or organolithium reagents.[18] They react with acyl chlorides to produce ketones, and the reaction reliably stops at this stage because the resulting ketone is less reactive than the initial acyl chloride towards the cuprate.[18]

Experimental Protocol: Synthesis of a 5-Bromo-2-methylphenyl Ketone [18]

-

Reagent Preparation: Prepare the lithium dialkylcuprate in situ at -78 °C by adding two equivalents of an alkyllithium reagent to one equivalent of copper(I) iodide (CuI) in an anhydrous ether or THF solution.

-

Reaction: Add a solution of this compound (1.0 eq.) in anhydrous THF to the freshly prepared Gilman reagent at -78 °C.

-

Monitoring: Stir the reaction at low temperature for 1-3 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: After warming to room temperature, extract the product with ether, wash the organic layer with brine, dry it over Na₂SO₄, and concentrate. Purify the ketone by column chromatography.

2. Tertiary Alcohol Synthesis with Grignard/Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are highly reactive, hard nucleophiles.[17] They react with acyl chlorides in a two-fold addition. The first equivalent performs a nucleophilic acyl substitution to form an intermediate ketone. This ketone is then immediately attacked by a second equivalent of the organometallic reagent in a nucleophilic addition reaction to yield a tertiary alcohol upon acidic workup.[18]

Experimental Protocol: Synthesis of a Tertiary Alcohol [17][18]

-

Preparation: In a dry flask under argon, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.

-

Addition: Cool the solution to 0 °C or -78 °C and slowly add the Grignard or organolithium reagent (at least 2.2 eq.) via syringe.

-

Reaction: Allow the reaction to stir and warm to room temperature over several hours.

-

Workup: Carefully quench the reaction by slowly adding a saturated NH₄Cl solution or dilute HCl at 0 °C.

-

Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over MgSO₄. After filtration and solvent removal, purify the tertiary alcohol via column chromatography.

D. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the acyl chloride is the most reactive site, the aryl bromide moiety can participate in C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[19][20] This reaction typically couples the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[21][22] This dual reactivity allows for sequential functionalization, first at the acyl chloride and then at the aryl bromide, making it a powerful tool for building molecular complexity.

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[22]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki Coupling of an Amide Derivative [19][23]

-

Preparation: In a Schlenk flask, combine the 5-bromo-2-methylbenzamide derivative (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), typically 2-5 mol%.

-

Solvent and Degassing: Add a solvent system, such as a mixture of dimethoxyethane (DME) and water. Degas the mixture thoroughly by bubbling argon through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to a temperature of 80-90 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the final biaryl product by column chromatography.

Part 3: Comparative Summary of Reactivity

| Nucleophile Class | Reagent Example | Key Conditions | Product | Notes |

| Amines | Primary/Secondary Amine | Anhydrous DCM, Base (Et₃N), 0 °C to RT | Amide | Highly efficient; Schotten-Baumann conditions are standard.[11][13] |

| Alcohols | Primary/Secondary Alcohol | Anhydrous THF, Base (Pyridine), 0 °C to RT | Ester | Base is crucial to neutralize HCl byproduct.[14] |

| Organometallics (soft) | Lithium Dialkylcuprate | Anhydrous Ether/THF, -78 °C | Ketone | Reaction stops cleanly at the ketone stage.[18] |

| Organometallics (hard) | Grignard/Organolithium | Anhydrous Ether/THF, -78 °C to RT | Tertiary Alcohol | Two equivalents of the reagent add sequentially.[17][18] |

| Organoborons | Arylboronic Acid | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (K₂CO₃), Heat | Biaryl | Reacts at the C-Br bond, typically after the acyl chloride has been functionalized.[19] |

Conclusion

This compound is a strategically important reagent whose reactivity can be precisely controlled to access a diverse range of chemical structures. The primary reaction site, the acyl chloride, readily undergoes nucleophilic acyl substitution with amines, alcohols, and select organometallic reagents to form amides, esters, and ketones, respectively. The presence of the ortho-methyl group introduces steric considerations that must be managed, while the para-bromo substituent enhances the electrophilicity of the carbonyl carbon. Furthermore, the aryl bromide provides a secondary reactive site for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactivity patterns empowers chemists to leverage this compound as a cornerstone in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

References

- Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides. Benchchem.

- Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society.

- A Comparative Analysis of the Reactivity of Benzoyl Chloride Derivatives. Benchchem.

- Nucleophilic Acyl Substitution Reactions. Fiveable.

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.

- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

- Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.

- Amide Synthesis. Fisher Scientific.

- Nucleophilic Acyl Substitution Reactions. NC State University Libraries.

- Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Wiley Online Library.

- A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues. Benchchem.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. ChemicalBook.

- This compound. PubChem.

- This compound Formula. ECHEMI.

- Suzuki Coupling. Organic Chemistry Portal.

- New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. American Chemical Society.

- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Ketone, cyclopropyl methyl. Organic Syntheses.

- Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.

- methyl benzyl ketone. Organic Syntheses.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. Benchchem.

- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

- Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents. Benchchem.

- Twenty-nine Methods for Amide Synthesis. BOC Sciences.

- Organometallic Reagents. Chemistry LibreTexts.

- Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. UNI ScholarWorks.

- amines as nucleophiles. Chemguide.

- Multiple Additions of Organometallic Reagents to Acyl Compounds. Saskoer.ca.

- Reactions of amines. Chemistry LibreTexts.

- Basic Organometallic Reactions.

- Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Organic Syntheses.

- 5-BROMO-2-CHLORO-BENZOYL CHLORIDE. CymitQuimica.

- Main Group Organometallic Compounds. MSU chemistry.

- A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka.

- Reaction with Organometallic Reagents. YouTube.

- Ester synthesis by esterification. Organic Chemistry Portal.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. ResearchGate.

- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.

- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. ACS Publications.

Sources

- 1. This compound | C8H6BrClO | CID 22328611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fiveable.me [fiveable.me]

- 4. 21.2 Nucleophilic Acyl Substitution Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Amide Synthesis [fishersci.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]

- 18. youtube.com [youtube.com]

- 19. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Yoneda Labs [yonedalabs.com]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

Core Topic: 5-Bromo-2-methylbenzoyl chloride - A Technical Guide to Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-Bromo-2-methylbenzoyl Chloride in Synthesis

This compound (C₈H₆BrClO) is an important chemical intermediate, frequently employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its bifunctional nature, featuring both a reactive acyl chloride group and a substituted phenyl ring, makes it a versatile building block for creating novel compounds. For instance, the related compound 5-bromo-2-chlorobenzoic acid is a key starting material for hypoglycemic drugs like Dapagliflozin and Empagliflozin.[3]

The efficacy and success of synthetic routes involving this reagent are critically dependent on a thorough understanding of its physical and chemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound, offering field-proven insights and validated protocols to ensure its optimal use in research and development.

Section 1: Solubility Profile

The solubility of a reagent is a critical parameter that dictates solvent selection for reactions, purification, and storage. For this compound, solubility is intrinsically linked to its reactivity.

Theoretical Solubility and Solvent Interactions

As an acyl chloride, this compound is a highly reactive electrophile. The carbon atom in the carbonyl group (C=O) is rendered significantly electron-deficient by the electronegative oxygen and chlorine atoms, making it a prime target for nucleophiles.[4] This inherent reactivity is the primary determinant of its "solubility" in various solvent classes.

-

Aprotic Organic Solvents: The compound is readily soluble in common aprotic organic solvents. These solvents, such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and diethyl ether, do not have acidic protons and thus do not react with the acyl chloride. They dissolve the compound, allowing it to be used in subsequent reactions.

-

Protic Solvents (Reactive Dissolution): this compound reacts violently with protic solvents like water, alcohols, and amines.[5][6] This process is not true dissolution but a chemical transformation.

This reactivity underscores the necessity of using anhydrous (dry) conditions when handling and using this reagent.[5]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively published. However, its behavior is analogous to other benzoyl chloride derivatives. The table below provides a qualitative summary based on the typical properties of acyl chlorides.

| Solvent Class | Representative Solvents | Solubility/Reactivity | Rationale & Handling Notes |

| Aprotic Non-Polar | Hexanes, Toluene | Soluble | Good for reactions where polarity needs to be minimized. Toluene is often a good choice for higher temperature reactions. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl Ether, Acetone | Readily Soluble | Excellent choices for most synthetic applications. Ensure solvents are anhydrous as they can absorb atmospheric moisture. Acetone may be reactive under certain conditions. |

| Protic Polar | Water, Methanol, Ethanol | Reactive (Decomposes) | These solvents are incompatible and will destroy the reagent. The reaction is vigorous and exothermic, releasing HCl gas.[6] |

| Protic Acidic | Acetic Acid | Reactive (Decomposes) | Reacts to form an acid anhydride. |

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a self-validating system for assessing the solubility of a reactive acyl chloride in a new, aprotic solvent. The key is to differentiate between dissolution and reaction.

Objective: To determine if this compound is soluble in a given anhydrous aprotic solvent at a specific concentration.

Materials:

-

This compound

-

Anhydrous test solvent (e.g., THF, DCM)

-

Dry glassware (vials, magnetic stir bars)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles

Methodology:

-

Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

-

Inert Atmosphere: Place a magnetic stir bar in a vial and flush the vial with nitrogen or argon.

-

Sample Addition: Weigh approximately 23.3 mg of this compound (0.1 mmol) and add it to the vial under the inert atmosphere.

-

Solvent Addition: Using a dry syringe, add 1.0 mL of the anhydrous test solvent to the vial. This corresponds to a concentration of ~0.1 M.

-

Observation: Stir the mixture at room temperature. Observe for dissolution (formation of a clear, homogenous solution). Note if any gas evolution, fuming, or temperature change occurs, which would indicate a reaction.

-

Validation: If the solid dissolves completely, the compound is considered soluble under these conditions. If it does not, the compound has limited solubility at this concentration. The absence of gas or heat validates that the observation is true dissolution, not decomposition.

Section 2: Stability and Degradation Pathways

The utility of this compound is entirely dependent on its chemical stability. Due to the reactive acyl chloride moiety, it is susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant stability concern is exposure to water, including atmospheric moisture.[5] The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which then abstracts a proton from the intermediate to generate hydrogen chloride (HCl) and the corresponding carboxylic acid.

This reaction is typically rapid and exothermic. The generation of corrosive HCl gas is a significant safety hazard and can also catalyze further decomposition.[6]

Factors Influencing Stability

-

Moisture: As established, this is the most critical factor. Strict exclusion of water is mandatory.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis and other potential side reactions. It is recommended to store the compound in a cool environment.[7] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[8]

-

Incompatible Materials: Avoid contact with strong bases, oxidizing agents, alcohols, and metals, as these can catalyze decomposition or cause violent reactions.[6][9]

Recommended Handling and Storage Protocols

To ensure the longevity and purity of this compound, the following protocols must be strictly adhered to:

-

Inert Atmosphere: Always handle and store the compound under an inert atmosphere (nitrogen or argon) to prevent contact with atmospheric moisture.[7][9]

-

Sealed Containers: Store in a tightly sealed container. Containers that have been opened should be carefully resealed, flushed with inert gas, and checked for a proper seal.[7]

-

Storage Location: Keep in a cool, dry, well-ventilated area away from incompatible substances. A designated corrosives or flammables cabinet is appropriate.[7][10]

-

Equipment: Use only dry glassware and equipment. Non-sparking tools are recommended, and equipment should be properly grounded to avoid static discharge.[6][9]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a method to assess the short-term stability of the compound under stressed conditions. Purity is typically monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To evaluate the stability of this compound when exposed to elevated temperature and ambient moisture over a 48-hour period.

Materials:

-

This compound (high purity)

-

Three sample vials with septa

-

HPLC or GC system with a suitable column and detector

-

Anhydrous solvent for sample dilution (e.g., acetonitrile)

Methodology:

-

Time Zero (T=0) Analysis:

-

Immediately upon opening a fresh bottle, dissolve a small, accurately weighed sample in anhydrous acetonitrile.

-

Analyze by HPLC/GC to determine the initial purity. This is your baseline (100% purity reference).

-

-

Sample Preparation:

-

Sample A (Control): Place a sample in a vial, flush with nitrogen, and seal tightly. Store at the recommended refrigerated temperature (2-8°C).

-

Sample B (Accelerated Temp): Place a sample in a vial, flush with nitrogen, and seal tightly. Place in an oven at 40°C.

-

Sample C (Moisture/Air Exposure): Place a sample in a vial with a loose cap and leave it in a fume hood at ambient temperature and humidity.

-

-

Time Point Analysis (e.g., T=24h, T=48h):

-

At each time point, take a small aliquot from each sample vial.

-

Prepare samples for analysis as done for T=0.

-

Analyze each sample by HPLC/GC.

-

-

Data Analysis:

-

Calculate the purity of each sample at each time point relative to the T=0 sample.

-

Look for the appearance of new peaks, particularly one corresponding to 5-bromo-2-methylbenzoic acid.

-

Summarize the percentage degradation in a table.

-

This self-validating system uses a control (Sample A) to ensure that any degradation observed in Samples B and C is due to the stressed conditions and not inherent instability under proper storage. Stability testing guidelines from regulatory bodies provide a framework for more extensive studies.[11][12][13]

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its effective use is predicated on a disciplined approach to handling and a deep understanding of its chemical properties. The compound is readily soluble in anhydrous aprotic solvents but reacts destructively with protic solvents. Its stability is critically compromised by moisture, leading to rapid hydrolysis. By adhering to the stringent protocols for handling, storage, and experimental use outlined in this guide, researchers can ensure the integrity of the reagent, leading to more reliable, reproducible, and successful synthetic outcomes.

References

- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w...

- Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s...

- BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- Unknown. (n.d.).

- Echemi. (n.d.).

- ResearchGate. (2025). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride.

- Unknown. (n.d.).

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- Chemguide. (n.d.).

- SynQuest Laboratories, Inc. (n.d.).

- PubChem. (n.d.). This compound.

- Chemos GmbH & Co.KG. (2019).

- Unknown. (2010).

- ECHEMI. (n.d.). This compound 21900-41-4.

- Toxic Docs. (n.d.). REACTIVE CHEMICALS PROGRAM GUIDELINE.

- Committee for Proprietary Medicinal Products (CPMP). (2003). Guideline on Stability Testing.

- European Medicines Agency (EMA). (2023).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7.

- CymitQuimica. (n.d.). This compound.

- Echemi. (n.d.).

- Unknown. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Google Patents. (n.d.).

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride.

- Guidechem. (n.d.). 2-BROMO-5-METHOXYBENZOYL CHLORIDE 56658-04-9 wiki.

- Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals.

Sources

- 1. This compound | C8H6BrClO | CID 22328611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nj.gov [nj.gov]

- 7. wcu.edu [wcu.edu]

- 8. 5-Bromo-2-chloro-benzoyl chloride | 21900-52-7 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemos.de [chemos.de]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. qlaboratories.com [qlaboratories.com]

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methylbenzoyl Chloride

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound (CAS No. 21900-41-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights. The focus is not merely on listing hazards but on understanding the chemical principles that dictate them, enabling a proactive and informed approach to laboratory safety.

This compound is a substituted aromatic acyl chloride. Its utility as a reactive intermediate in organic synthesis is derived from the electrophilic nature of the carbonyl carbon, which is made highly reactive by the adjacent chlorine atom. However, this same reactivity is the source of its primary hazards. A summary of its key properties is essential for anticipating its behavior under laboratory conditions.[1][2][3]

| Property | Value | Source |

| CAS Number | 21900-41-4 | [1][4] |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][2] |

| Appearance | Solid / Powder | [5][6] |

| Boiling Point | 272.6 °C at 760 mmHg | [2] |

| Density | 1.574 g/cm³ | [2] |

| Flash Point | 118.7 °C | [2] |

Section 2: The Chemistry of Hazard: Reactivity Profile

The primary hazard associated with this compound stems from its reactivity, specifically its violent reaction with nucleophiles. Understanding this is key to safe handling.

Hydrolysis: The most critical reaction to control in a laboratory setting is hydrolysis. Acyl chlorides react readily with water—including atmospheric moisture—to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and the rapid generation of HCl gas can cause a dangerous pressure buildup in sealed containers.

Caption: Hydrolysis of this compound.

Incompatibilities: Beyond water, this compound is incompatible with a range of common laboratory reagents.[7][8]

-

Strong Bases & Alkalis: React violently.

-

Alcohols and Amines: Undergo rapid acylation reactions which are highly exothermic.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]

Thermal Decomposition: When exposed to high heat, such as in a fire, this compound will decompose, releasing highly toxic and irritating gases, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and potentially phosgene.

Section 3: Hazard Identification and Toxicological Summary

The hazards of this compound are directly linked to its corrosive and irritant properties, which are exacerbated by its reaction with moisture. The Globally Harmonized System (GHS) pictograms for analogous compounds are typically Corrosion (GHS05) and Health Hazard/Irritant (GHS07) .[9]

-

Skin Contact: Causes severe skin burns and damage.[9][10] Contact results in chemical burns due to the compound itself and the HCl formed upon contact with skin moisture.

-

Eye Contact: Causes serious and potentially irreversible eye damage.[9][10] The cornea is extremely sensitive to corrosive materials, and immediate, thorough irrigation is critical.

-

Inhalation: May cause severe respiratory irritation.[9][11][12] Inhaling dust or the HCl vapor produced from hydrolysis can damage the mucous membranes and upper respiratory tract.[9] Higher exposures may lead to pulmonary edema, a medical emergency where fluid accumulates in the lungs, with symptoms that can be delayed.[13][14]

-

Ingestion: Harmful if swallowed.[11] Ingestion will cause severe burns to the mouth, throat, and gastrointestinal tract.[13]

Section 4: The Hierarchy of Controls: Engineering and Personal Protection

A systematic approach to managing risk is crucial. The hierarchy of controls prioritizes the most effective measures for ensuring personnel safety.

Caption: Hierarchy of controls for chemical safety.

-

Engineering Controls (Most Effective): The primary control measure is to handle this compound within a certified chemical fume hood to contain dust and vapors and protect the user from inhalation exposure.[12][15] The workspace must be equipped with an immediately accessible eyewash station and safety shower.[16]

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) is mandatory. All personnel must receive documented training on the specific hazards and handling procedures for this chemical before work begins. Work areas should be clearly demarcated.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be worn at all times when handling this compound.[4]

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield for maximum protection.[4][17]

-

Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Nitrile gloves may be suitable for incidental contact, but heavier gloves like butyl rubber or neoprene should be considered for extensive handling. Always check the manufacturer's glove compatibility data. Contaminated clothing must be removed immediately.[4][12]

-